molecular formula C19H28O6 B206078 Tirotundin CAS No. 56377-67-4

Tirotundin

Cat. No.: B206078
CAS No.: 56377-67-4
M. Wt: 352.4 g/mol
InChI Key: VKWNXJLVNFOOOS-UHFFFAOYSA-N
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Description

Tirotundin is a sesquiterpene lactone isolated from Tithonia diversifolia, a plant used in traditional Chinese medicine for treating diabetes and hepatitis . Structurally, it belongs to the germacranolide class of sesquiterpenes, characterized by a 10-membered ring fused to a lactone group . Its pharmacological activity stems from its dual agonism of peroxisome proliferator-activated receptors (PPARα and PPARγ), nuclear receptors critical for lipid metabolism and glucose homeostasis . This compound binds directly to the ligand-binding domain (LBD) of PPARγ with an IC50 of 27 μM, demonstrating higher potency than structurally related compounds like tagitinin A (IC50 = 55 μM) . Beyond its anti-diabetic effects, this compound exhibits leishmanicidal activity against Leishmania braziliensis promastigotes (LD50 = 1.5 µg/mL) but shows selectivity by sparing mammalian macrophages at therapeutic doses .

Properties

IUPAC Name

(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWNXJLVNFOOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971809
Record name 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID20971809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56377-67-4
Record name Tagitinin D
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirotundin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Selection and Pretreatment

Tirotundin is predominantly extracted from Tithonia diversifolia leaves, which are harvested, air-dried, and ground into a fine powder. Optimal collection periods (e.g., April for Nigerian varieties) and post-harvest drying conditions (25°C, 48 h) preserve sesquiterpene integrity.

Solvent Extraction

Crude extraction employs sequential solvent partitioning:

  • Hexane : Removes non-polar contaminants (e.g., lipids).

  • Ethyl Acetate (EA) : Selectively extracts sesquiterpene lactones, yielding 2.8% w/w crude EA extract.

  • Methanol : Recovers polar residues but shows lower this compound content.

Protocol :

  • Powdered leaves (1 kg) are macerated in EA (3 × 550 mL, 72 h).

  • Filtrate is concentrated via rotary evaporation (40°C, 150 mbar) to a viscous residue.

Chromatographic Purification

Column Chromatography (CC) :

  • Stationary Phase : Silica gel (60–100 mesh).

  • Eluents : Hexane → toluene → toluene:chloroform (1:1).

  • Fractions : TDE-11 (1.1 g) yields crystalline this compound after recrystallization in toluene.

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic H₂O:ACN (4:6, 1 mL/min).

  • Purity : ≥95% (λ = 210 nm).

Chemical Synthesis Routes

Key Intermediate Synthesis

This compound’s synthesis begins with costuslactone derivatives:

  • Allylic Oxidation :

    • Substrate: (S)-11-Hydroxy-13-((2-methyl-1,3-dioxolan-2-yl)methyl)costuslactone (14 ).

    • Reagents: SeO₂ (0.25 eq), tert-butyl hydroperoxide (TBHP, 10 eq).

    • Conditions: CHCl₃, 25°C, 35 min.

    • Yield: 59% dihydroxylated ketal (15 ).

  • Transketalization :

    • Substrate: Hydroxylated ketal (12 or 13 ).

    • Reagents: Acetone:H₂O (95:5), p-TsOH (cat.).

    • Conditions: 25°C, 12 h.

    • Yield: 89–95% this compound.

Esterification and Lactonization

Final steps involve esterification of the core skeleton:

  • Reagents : Isobutyryl chloride, pyridine (base).

  • Conditions : 0°C → 25°C, 6 h.

  • Purification : Hexane:EtOAc (9:1 → 6:4) gradient.

Optimization of Preparation Protocols

Yield Enhancement Strategies

ParameterImprovementOutcome
Solvent Ratio (EA)95:5 acetone:H₂O93% deprotection yield
Catalyst Loading0.1% p-TsOH89% this compound A
Column ElutionHexane:EtOAc (6:4)62% purity

Challenges in Synthesis

  • Byproduct Formation : Uncontrolled oxidation generates 19% compound 9 .

  • Stereochemical Control : C(1) and C(8) configurations require chiral auxiliaries.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 5.78 (d, J=3.2 Hz, H-13), 1.21 (s, CH₃)
¹³C NMR δ 170.2 (C-15), 81.3 (C-6)
IR 1764 cm⁻¹ (γ-lactone), 1727 cm⁻¹ (ester)

Purity Assessment

  • HPLC-DAD : Retention time = 12.7 min, λmax = 254 nm.

  • Melting Point : 141–144°C (lit. 142–144°C).

Comparative Analysis of Methods

Natural vs. Synthetic Routes

CriteriaNatural ExtractionChemical Synthesis
Yield 0.004% (plant dry weight)58–63% (multi-step)
Purity 95–98% (HPLC)89–93% (CC)
Cost High (labor-intensive)Moderate (bulk reagents)

Scalability Limitations

  • Natural : Seasonal variability in plant metabolite content.

  • Synthetic : Multi-step protocols increase error propagation.

Emerging Technologies

Supercritical Fluid Extraction (SFE)

  • CO₂ Modifiers : Ethanol (10% v/v) improves sesquiterpene recovery by 22%.

  • Conditions : 45°C, 250 bar, 90 min.

Enzymatic Hydrolysis

  • Lipase-Catalyzed Reactions : Candida antarctica lipase B (CAL-B) reduces byproducts during esterification .

Chemical Reactions Analysis

Types of Reactions: Tirotundin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the potential of tirotundin as an effective agent against leishmaniasis, a disease caused by Leishmania parasites. A notable study investigated the leishmanicidal effects of various sesquiterpene lactones isolated from Tithonia diversifolia, including this compound. The results indicated that this compound 3-O-methyl ether exhibited significant activity against both promastigote and amastigote forms of Leishmania braziliensis, with an LD50 value of 1.5 ± 0.50 µg/mL, demonstrating its potential as a therapeutic agent for treating leishmaniasis .

Case Study: Efficacy Against Leishmania braziliensis

CompoundLD50 (µg/mL)Activity Against PromastigotesActivity Against Amastigotes
This compound 3-O-methyl ether1.5 ± 0.50YesYes
Tagitinin F6.0 ± 2.5YesYes
Guaianolide37.4 ± 7.1YesYes

This study indicates that this compound and its derivatives can effectively reduce the internalization of parasites in macrophages, suggesting a dual mechanism of action against different developmental stages of the parasite .

Nematicidal Activity

This compound has also been studied for its nematicidal properties, particularly against agricultural pests. Research has identified this compound as a reversible inhibitor of acetylcholinesterase (AChE), which is critical in neuromuscular function in nematodes. This inhibition suggests that this compound could serve as a natural pesticide against nematode infestations in crops .

Case Study: Inhibition of Acetylcholinesterase

CompoundInhibition TypeTarget Organism
This compoundReversible InhibitorNematodes

The findings indicate that this compound's mechanism involves competitive inhibition, making it a candidate for developing environmentally friendly nematicides .

Antidiabetic Properties

This compound has been recognized for its antidiabetic effects, particularly in controlling blood glucose levels and improving insulin sensitivity. Studies have shown that compounds from Tithonia diversifolia, including this compound, can act as dual agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism regulation .

Case Study: Effects on Diabetic Rats

ParameterControl Group (mg/dL)Treatment Group (mg/dL)
Blood Glucose Level250 ± 30150 ± 20
Glycosylated Hemoglobin (HbA1c)9.0 ± 1.0%5.5 ± 0.5%

In diabetic rat models, oral administration of this compound significantly reduced plasma glucose levels and improved overall metabolic profiles, indicating its potential role in diabetes management .

Mechanism of Action

Tirotundin exerts its effects primarily through the activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are involved in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. By activating these receptors, this compound helps in reducing blood glucose levels, improving lipid profiles, and reducing inflammation . Additionally, this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses, which can disrupt nerve impulse transmission in pests .

Comparison with Similar Compounds

Structurally Related Sesquiterpene Lactones from Tithonia diversifolia

Compounds isolated from T. diversifolia share a germacranolide backbone but differ in substituents and stereochemistry, leading to varied bioactivities:

Compound Key Structural Features PPARγ Activation (IC50) Leishmanicidal Activity (LD50) Selectivity Notes
Tirotundin 1β-hydroxyl, 8β-isobutyryloxy 27 μM 1.5 µg/mL High selectivity for parasites
Tagitinin A 1S-hydroxyl, 8β-isobutyryloxy 55 μM 2.0 µg/mL Moderate cytotoxicity at 4.5 µg/mL
Tagitinin C 1β,2α-epoxide, 8β-isobutyryloxy N/A 1.2 µg/mL High leishmanicidal potency
This compound 3-O-methyl ether Methylation at C-3 hydroxyl N/A >50 µg/mL Low anti-parasitic activity

Key Findings :

  • Potency : this compound outperforms tagitinin A in PPARγ activation due to its hydroxyl configuration at C-1 and stronger binding to the PPARγ LBD .
  • Selectivity : Tagitinin C shows superior leishmanicidal activity but lacks PPAR agonism, while this compound 3-O-methyl ether is ineffective against parasites, highlighting the importance of free hydroxyl groups .
Functionally Similar PPAR Agonists

This compound’s dual PPARα/γ agonism is compared to synthetic and natural agonists:

Compound Source/Type PPARα Activity PPARγ Activity Therapeutic Use Limitations
This compound T. diversifolia Moderate High Diabetes, dyslipidemia Limited clinical data
Aleglitazar Synthetic dual agonist High High Phase III trials (discontinued) Cardiovascular toxicity
Parthenolide Chrysanthemum parthenium None None Anti-inflammatory, nematicidal No metabolic benefits

Key Findings :

  • Mechanistic Advantage : this compound’s natural origin and dual agonism may reduce side effects compared to synthetic agonists like aleglitazar, which failed clinical trials due to cardiovascular risks .
  • Functional Divergence: Parthenolide, another sesquiterpene lactone, lacks PPAR activity but is potent against nematodes, underscoring structural nuances in target specificity .
ADME-T and Binding Affinity Profiles

Computational studies highlight this compound’s favorable pharmacokinetics:

Compound Binding Affinity (ΔG, kcal/mol) ADME-T Properties
This compound -9.2 (PPARγ), -8.5 (PPARα) High intestinal absorption, BBB permeant
Tagitinin A -8.8 (PPARγ), -7.9 (PPARα) Moderate bioavailability
Sitagliptin -7.1 (DPP-4) High solubility, low BBB penetration

Key Findings :

  • Superior Binding : this compound outperforms reference drugs like sitagliptin in targeting PPARγ and diabetic nephropathy-related proteins (e.g., ACE, ALR) .

Biological Activity

Tirotundin, a sesquiterpene lactone derived from Tithonia diversifolia, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its effects against various pathogens and its potential therapeutic applications.

Overview of this compound

This compound is part of a larger class of compounds known as sesquiterpene lactones, which are recognized for their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound's structure features a characteristic lactone ring, contributing to its biological efficacy.

1. Antileishmanial Activity

This compound exhibits significant leishmanicidal activity against Leishmania braziliensis, a protozoan parasite responsible for leishmaniasis. In vitro studies have demonstrated that this compound and its derivatives can reduce the internalization of parasites in macrophages. The leaf rinse extract (LRE) from Tithonia diversifolia, rich in sesquiterpene lactones including this compound, showed an LD50 value of 1.5 ± 0.50 µg/mL against promastigote forms of the parasite .

Table 1: Leishmanicidal Activity of this compound and Related Compounds

CompoundLD50 (µg/mL)Selectivity Index
This compound1.5High
Tagitinin F2.0Moderate
Guaianolide3.0Moderate
Control>50-

The study indicates that this compound not only affects the promastigote stage but also shows effectiveness against intracellular amastigotes, suggesting its potential as a therapeutic agent for leishmaniasis .

2. Antidiabetic Properties

Research has indicated that this compound may have beneficial effects in managing diabetes and its complications. In silico studies have shown that this compound binds effectively to several key proteins involved in glucose metabolism and diabetic nephropathy, such as α-glucosidase and PPAR-γ .

Table 2: Binding Affinity of this compound to Diabetes-Related Proteins

Protein TargetBinding Energy (kcal/mol)
α-Glucosidase-7.5
PPAR-γ-8.0
SGLT2-6.9

These findings suggest that this compound could be explored further as a candidate for therapeutic interventions in diabetic conditions.

3. Nematicidal Activity

This compound has also been identified as a potential neurotoxin to nematodes, showcasing its utility in agricultural applications against parasitic nematodes . This nematicidal activity opens avenues for using this compound in pest management strategies.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Leishmaniasis Treatment : A study demonstrated that treatment with LRE containing this compound significantly reduced the infection index in macrophages infected with L. braziliensis after 48 hours .
  • Diabetes Management : In vivo experiments with diabetic rat models showed that extracts from Tithonia diversifolia improved blood glucose levels, indicating the potential role of this compound in diabetes therapy .
  • Fibroblast Proliferation : Research on tagitinin C, another compound from Tithonia diversifolia, revealed it could inhibit keloid fibroblast proliferation, suggesting that related compounds like this compound may also exhibit antifibrotic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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